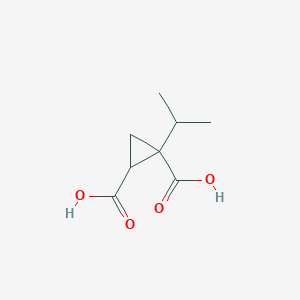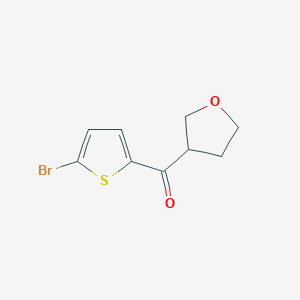![molecular formula C26H29FN6O11 B12313819 6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-[4-[(4-fluorofenil)metilcarbamoil]-1-metil-2-[2-[(5-metil-1,3,4-oxadiazol-2-carbonil)amino]propan-2-il]-6-oxopirimidin-5-il]oxi-3,4,5-trihidroxi-oxano-2-carboxílico es un complejo compuesto orgánico con una estructura multifacética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-[4-[(4-fluorofenil)metilcarbamoil]-1-metil-2-[2-[(5-metil-1,3,4-oxadiazol-2-carbonil)amino]propan-2-il]-6-oxopirimidin-5-il]oxi-3,4,5-trihidroxi-oxano-2-carboxílico implica múltiples pasos. Uno de los pasos clave incluye la reacción de 4-fluorobencilamina con un derivado de pirimidina para formar la estructura central. Las condiciones de reacción normalmente implican el uso de solventes como la dimetilformamida (DMF) y catalizadores como la trietilamina .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso se optimizaría para el rendimiento y la pureza, a menudo implicando pasos de purificación como la recristalización o la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o ácidos carboxílicos.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes.
Sustitución: El átomo de flúor puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO₄) para la oxidación, agentes reductores como el hidruro de litio y aluminio (LiAlH₄) para la reducción, y nucleófilos para las reacciones de sustitución .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo produciría las correspondientes cetonas o ácidos carboxílicos .
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, convirtiéndolo en un intermedio versátil en la síntesis orgánica .
Biología
En la investigación biológica, este compuesto puede utilizarse para estudiar las interacciones e inhibición de las enzimas. Su estructura le permite unirse a enzimas específicas, haciéndolo útil en el descubrimiento y desarrollo de fármacos .
Medicina
Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de nuevos fármacos, particularmente en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas .
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos .
Mecanismo De Acción
El mecanismo de acción del ácido 6-[4-[(4-fluorofenil)metilcarbamoil]-1-metil-2-[2-[(5-metil-1,3,4-oxadiazol-2-carbonil)amino]propan-2-il]-6-oxopirimidin-5-il]oxi-3,4,5-trihidroxi-oxano-2-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Esta interacción puede desencadenar una cascada de eventos bioquímicos, lo que lleva al efecto terapéutico deseado .
Comparación Con Compuestos Similares
Compuestos similares
- (2-(4-((4-fluorobencil)carbamoil)-5-hidroxi-6-oxo-1,6-dihidropirimidin-2-il)propan-2-il)carbamato de bencilo
- Sal potásica del ácido 5-metil-1,3,4-oxadiazol-2-carboxílico
Singularidad
Lo que distingue al ácido 6-[4-[(4-fluorofenil)metilcarbamoil]-1-metil-2-[2-[(5-metil-1,3,4-oxadiazol-2-carbonil)amino]propan-2-il]-6-oxopirimidin-5-il]oxi-3,4,5-trihidroxi-oxano-2-carboxílico de compuestos similares es su combinación única de grupos funcionales. Esta combinación permite una amplia gama de reacciones químicas e interacciones, convirtiéndolo en un compuesto altamente versátil tanto en investigación como en aplicaciones industriales .
Propiedades
Fórmula molecular |
C26H29FN6O11 |
|---|---|
Peso molecular |
620.5 g/mol |
Nombre IUPAC |
6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41) |
Clave InChI |
DNIJULFVNPGGMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


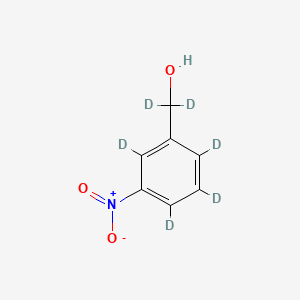

![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)

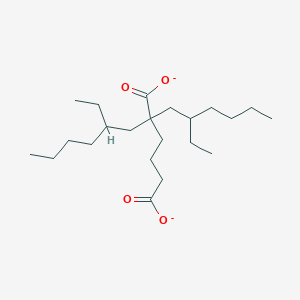
![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
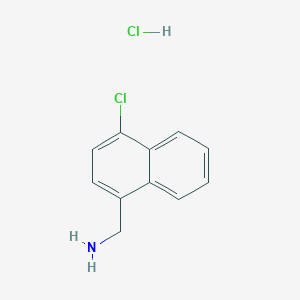
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)
